molecular formula C12H24N4O B12559744 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one CAS No. 189129-95-1

1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one

Cat. No.: B12559744
CAS No.: 189129-95-1
M. Wt: 240.35 g/mol
InChI Key: IIMNVXTZMZYGPE-UHFFFAOYSA-N
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Description

1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that features a tetrahydropyrimidinone core with a 4-methylpiperazinyl propyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Tetrahydropyrimidinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-Methylpiperazinyl Propyl Group: This step involves the alkylation of the tetrahydropyrimidinone core with a 4-methylpiperazinyl propyl halide under suitable conditions, such as in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the tetrahydropyrimidinone core.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted derivatives at the piperazine ring or the tetrahydropyrimidinone core.

Scientific Research Applications

1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(4-Methylpiperazin-1-yl)aniline
  • 3-(4-Methylpiperazin-1-yl)propan-1-ol

Comparison: 1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one is unique due to its tetrahydropyrimidinone core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

189129-95-1

Molecular Formula

C12H24N4O

Molecular Weight

240.35 g/mol

IUPAC Name

1-[3-(4-methylpiperazin-1-yl)propyl]-1,3-diazinan-2-one

InChI

InChI=1S/C12H24N4O/c1-14-8-10-15(11-9-14)5-3-7-16-6-2-4-13-12(16)17/h2-11H2,1H3,(H,13,17)

InChI Key

IIMNVXTZMZYGPE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCN2CCCNC2=O

Origin of Product

United States

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